4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride

Vue d'ensemble

Description

4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. It is a white crystalline powder that is soluble in water and has a molecular weight of 307.83 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride typically involves the reaction of benzylamine with 2-methylmorpholine-2-carboxylic acid under acidic conditions to form the hydrochloride salt. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated crystallization processes to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation primarily at the morpholine ring and benzyl group:

Oxidation with KMnO₄ preserves the morpholine ring while converting the benzyl group to a ketone. Ozonolysis selectively cleaves the benzyl aromatic ring, yielding aldehydes for further functionalization .

Reduction Reactions

The carboxylic acid moiety and benzyl group participate in reduction pathways:

The LiAlH₄ reduction demonstrates high efficiency for carboxylate-to-alcohol conversion , while catalytic hydrogenation removes the benzyl protecting group .

Substitution Reactions

The morpholine nitrogen and carboxylic acid group serve as nucleophilic sites:

Esterification proceeds quantitatively under mild conditions, while amide couplings require activating agents like EDCl . N-Alkylation at the morpholine nitrogen produces stable quaternary salts .

Radical Decarboxylation

Photoredox-mediated decarboxylation enables functionalization at the α-position:

This method leverages the carboxylic acid as a traceless directing group, with stereoelectronic effects governing selectivity .

Hydrolysis and Ring-Opening

Acid/base-mediated transformations reveal structural flexibility:

Hydrolysis under acidic conditions regenerates the benzyl chloride precursor, while basic conditions induce ring-opening to yield linear structures .

Comparative Reactivity with Analogues

Key differences emerge when contrasting with related morpholine derivatives:

| Compound | Oxidation Susceptibility | Reduction Efficiency | Radical Stability |

|---|---|---|---|

| 4-Benzyl-2-methylmorpholine-2-carboxylic acid | High (benzyl group) | Moderate (–COOH) | Medium |

| 4-Phenylmorpholine-2-carboxylic acid | Moderate (phenyl) | High (–COOH) | Low |

| 2-Methylmorpholine | None | N/A | High |

The benzyl substituent enhances oxidation propensity compared to phenyl analogues, while the methyl group at C2 sterically shields the morpholine ring .

Mechanistic Considerations

-

Stereoelectronic Effects : Axial carboxylate groups in chair-configured morpholines exhibit higher reactivity in decarboxylation due to reduced 1,3-diaxial strain .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate N-alkylation but promote side reactions in esterification .

-

Temperature Sensitivity : Oxidation and ozonolysis require strict thermal control to prevent overreaction .

These insights derive from kinetic studies and DFT calculations cited in patent literature and synthetic methodology papers .

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride typically involves the reaction of morpholine derivatives with benzyl halides and carboxylic acids under basic conditions. This compound can undergo various chemical transformations, including:

- Oxidation : Can yield corresponding carboxylic acids or ketones.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution Reactions : The benzyl group can be replaced with other functional groups.

Organic Synthesis

4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of diverse functional groups, making it a versatile reagent in organic chemistry.

| Reaction Type | Example Reagent | Product Type |

|---|---|---|

| Oxidation | KMnO | Carboxylic Acid |

| Reduction | LiAlH | Alcohol |

| Substitution | Halogens | Functional Group Variants |

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies are ongoing to explore its role as a pharmaceutical intermediate or active ingredient in drug development.

Case Study: Anticancer Activity

A recent study demonstrated that derivatives of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride showed significant cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Biological Research

The compound is being investigated for its interactions with various biological targets, including enzymes and receptors. Its mechanism of action may involve modulation of enzyme activity, which could lead to therapeutic applications in treating diseases related to metabolic disorders.

Industrial Applications

In industrial settings, 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows for the formulation of products with enhanced performance characteristics.

Safety Data Summary

| Hazard Category | Description |

|---|---|

| Skin Irritation | Causes skin irritation (Category 2) |

| Eye Irritation | Causes serious eye irritation (Category 2) |

Mécanisme D'action

The mechanism of action of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, by binding to their respective receptors and altering their activity. This modulation can lead to therapeutic effects in conditions such as depression and anxiety .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Benzyl-2-morpholinecarboxylic acid hydrochloride

- 4-Benzyl-2-methylmorpholine-2,4-dicarboxylate

Uniqueness

4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position of the morpholine ring enhances its stability and reactivity compared to similar compounds.

Activité Biologique

4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride is a morpholine derivative with notable pharmacological properties. This compound, characterized by its unique structure featuring a morpholine ring and carboxylic acid functional group, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

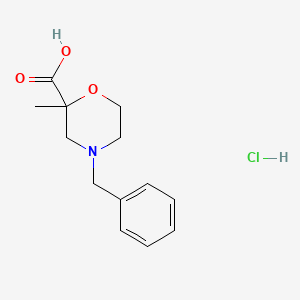

The molecular formula of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride is C13H18ClNO3, with a molecular weight of approximately 271.75 g/mol. The compound's structure is illustrated below:

The presence of the benzyl and methyl groups enhances its structural diversity, which may contribute to its biological activity.

Biological Activities

4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride exhibits various biological activities, particularly in pharmacology. Key areas of research include:

- Antidiabetic Activity : Studies have indicated that morpholine derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, related compounds have shown significant α-glucosidase inhibitory profiles, with IC50 values indicating potent activity compared to standard drugs .

- CNS Effects : Compounds similar to 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride have been studied for their effects on the central nervous system (CNS). The morpholine structure is often associated with neuroactive properties, making it a candidate for further exploration in neuropharmacology.

The specific mechanisms of action for 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride are still under investigation. However, its ability to interact with various biological targets suggests potential pathways for therapeutic action. Interaction studies typically focus on binding affinity and efficacy against specific targets using techniques such as:

- In Vitro Binding Assays : These assays help elucidate the compound's interaction with target proteins.

- Enzyme Inhibition Studies : These studies measure the compound's ability to inhibit key enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

A comparison of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride with structurally similar compounds highlights its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Benzylmorpholine-2-carboxylic acid hydrochloride | C12H15ClNO3 | Lacks methyl group; primarily studied for CNS effects |

| 4-Methylmorpholine-2-carboxylic acid hydrochloride | C11H15ClNO3 | Methyl group at position 4; different pharmacological profile |

| 4-Ethylmorpholine-2-carboxylic acid hydrochloride | C12H17ClNO3 | Ethyl substitution; altered lipophilicity |

The differences in side chains and functional groups lead to variations in biological activities and therapeutic potentials.

Case Studies

- Study on α-Glucosidase Inhibition : A study demonstrated that related morpholine derivatives exhibited significant α-glucosidase inhibition with IC50 values ranging from 15 µM to 25 µM. The best-performing compound had an IC50 value of 15 ± 0.030 µM, showcasing its potential as an antidiabetic agent .

- CNS Activity Assessment : Research has indicated that morpholine-based compounds can modulate neurotransmitter transporters, suggesting potential applications in treating neurological disorders. The structural characteristics of these compounds enhance their interaction with neurotransmitter systems .

Propriétés

IUPAC Name |

4-benzyl-2-methylmorpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-13(12(15)16)10-14(7-8-17-13)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSQKWXQUXCUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.